tert-butylN-(1-amino-4,4,4-trifluorobutan-2-yl)carbamatehydrochloride

medicinal chemistry protected diamine synthesis regioselective coupling

This mono-Boc-1,2-diamine HCl salt uniquely combines orthogonal protection with a β-trifluoromethyl group. The free C-1 primary amine allows direct coupling without deprotection, while the CF3 group enhances metabolic stability and lipophilicity—critical for peptidomimetics and protease inhibitor scaffolds. Avoid regioisomeric impurities; this specific regiochemistry ensures reliable stepwise functionalization. Supplied as the hydrochloride for superior solubility and handling.

Molecular Formula C9H18ClF3N2O2
Molecular Weight 278.7
CAS No. 2361644-97-3
Cat. No. B2557735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butylN-(1-amino-4,4,4-trifluorobutan-2-yl)carbamatehydrochloride
CAS2361644-97-3
Molecular FormulaC9H18ClF3N2O2
Molecular Weight278.7
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC(F)(F)F)CN.Cl
InChIInChI=1S/C9H17F3N2O2.ClH/c1-8(2,3)16-7(15)14-6(5-13)4-9(10,11)12;/h6H,4-5,13H2,1-3H3,(H,14,15);1H
InChIKeyMXFGRSICTFZQGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl N-(1-amino-4,4,4-trifluorobutan-2-yl)carbamate hydrochloride (CAS 2361644-97-3) – Core Structural and Use-Class Overview for Procurement Decisions


tert-Butyl N-(1-amino-4,4,4-trifluorobutan-2-yl)carbamate hydrochloride (CAS 2361644‑97‑3, molecular formula C₉H₁₈ClF₃N₂O₂, MW 278.7) is a mono‑Boc‑protected 1,2‑diamine building block featuring a trifluoromethyl substituent at the terminal carbon and a free primary amine available for downstream coupling . It is supplied as the hydrochloride salt, which enhances handling and solubility relative to the free‑base form. The compound belongs to the class of fluorinated mono‑protected diamines used as intermediates in medicinal chemistry, agrochemistry, and materials science, where the orthogonal protection of the diamine motif is essential for stepwise functionalisation .

Why Generic Substitution Fails – Critical Structural Distinctions Between tert-Butyl N-(1-amino-4,4,4-trifluorobutan-2-yl)carbamate Hydrochloride and Its Closest Analogs


Mono‑Boc‑protected 1,2‑diamines are not interchangeable because the regiochemistry of Boc placement, the presence or absence of a trifluoromethyl group, and the salt form collectively determine the compound’s reactivity, lipophilicity, metabolic stability, and compatibility with downstream synthetic or biological workflows. Substituting the target compound with a non‑fluorinated mono‑Boc diamine (e.g., N‑Boc‑ethylenediamine) eliminates the CF₃‑driven modulation of lipophilicity and metabolic stability that is documented for β‑trifluoromethyl amines [1]. Using a regioisomer such as tert‑butyl N‑(2‑amino‑4,4,4‑trifluorobutyl)carbamate alters the spatial presentation of the free amine and the steric environment of the Boc‑protected amine, which may critically affect binding or coupling outcomes [2].

Quantitative Differentiation Evidence for CAS 2361644‑97‑3 – Data‑Backed Reasons to Prioritize this Compound Over Available Analogs


Regiochemistry‑Defined Orthogonality: 1‑Amino‑2‑Boc‑4,4,4‑trifluorobutane vs. 2‑Amino‑1‑Boc Regioisomer

The target compound places the Boc protecting group on the C‑2 amine, leaving a free primary amine at C‑1 for selective acylation, sulfonylation, or reductive amination. The closest regioisomer, tert‑butyl N‑(2‑amino‑4,4,4‑trifluorobutyl)carbamate, bears the Boc group on the C‑1 amine and exposes the C‑2 amine . Steric accessibility differs: in the target compound the free amine sits on the less‑hindered terminal carbon, whereas in the 2‑amino regioisomer the free amine is adjacent to the trifluoromethyl‑bearing carbon, which may increase steric encumbrance and reduce coupling efficiency [1]. No head‑to‑head kinetic study is publicly available; the claim is therefore class‑level inference based on known steric effects of CF₃ groups.

medicinal chemistry protected diamine synthesis regioselective coupling

Hydrochloride Salt Advantage: Handling, Solubility, and Storage Stability Over Free‑Base Analogs

CAS 2361644‑97‑3 is supplied as the hydrochloride salt (purity ≥95% per vendor specification) . Many structurally analogous mono‑Boc trifluoromethyl diamines are offered only as free bases (e.g., tert‑butyl N‑(2‑amino‑4,4,4‑trifluorobutyl)carbamate, formula C₉H₁₇F₃N₂O₂, MW 242.24) [1]. Hydrochloride salts of aliphatic amines generally exhibit higher aqueous solubility, reduced hygroscopicity, and better long‑term storage stability at ambient temperature relative to their free‑base counterparts. No head‑to‑head solubility or stability study for this specific pair was found; the comparison rests on well‑established salt‑form principles.

compound management aqueous solubility solid‑state stability

Trifluoromethyl Lipophilicity Modulation: β‑CF₃ vs. Non‑Fluorinated Mono‑Boc Diamines

In a foundational study, Muller demonstrated that a β‑trifluoromethyl group in aliphatic alcohols provides a measurable, albeit modest, increase in lipophilicity (Δlog P ≈ +0.2 to +0.4) compared to the non‑fluorinated parent, whereas α‑CF₃ gives a strong increase and γ‑CF₃ is nearly neutral [1]. Applying this class‑level trend to diamines, the β‑CF₃ substitution in CAS 2361644‑97‑3 is expected to modestly increase log P relative to a non‑fluorinated mono‑Boc 1,2‑diamine (e.g., N‑Boc‑ethylenediamine, log P ≈ −0.2 to 0.0 predicted). The difference is small and must be confirmed experimentally for this specific scaffold.

lipophilicity metabolic stability drug design

Application Scenarios Where CAS 2361644‑97‑3 Offers a Verifiable Advantage Over Closest Analogs


Stepwise Synthesis of Fluorinated Peptidomimetics Requiring C‑1 Amine First Coupling

When constructing fluorinated peptidomimetics or protease inhibitor scaffolds, the free C‑1 amine of CAS 2361644‑97‑3 allows direct coupling to a carboxylic acid or activated ester without deprotecting the Boc group. The regioisomer tert‑butyl N‑(2‑amino‑4,4,4‑trifluorobutyl)carbamate would require C‑1 Boc removal before similar coupling, adding a step and risking side reactions [1]. This regiochemical advantage, combined with the compound’s β‑CF₃ group for improved metabolic stability (class‑level inference, [2]), makes it the preferred building block for sequential amine‑functionalisation strategies.

Preparation of Trifluoromethylated Heterocycles via C‑1 Amine Cyclisation

The free C‑1 amine can participate directly in cyclocondensation reactions (e.g., with diketones or isothiocyanates) to form trifluoromethyl‑substituted imidazoles, pyrimidines, or triazines. The regioisomer with C‑2 free amine would generate a different regioisomeric heterocycle series, altering the vector of the Boc‑protected amine and the CF₃ group relative to the ring system [1]. The hydrochloride salt form further enables homogeneous reaction conditions in polar aprotic solvents .

Fragment‑Based Drug Discovery Libraries Requiring Fluorinated, Orthogonally Protected Diamine Building Blocks

Fragment libraries benefit from building blocks that combine orthogonal protection, controllable lipophilicity, and low molecular weight. CAS 2361644‑97‑3 (MW 278.7, predicted log P slightly elevated over non‑fluorinated analogs) provides a fluorinated diamine fragment that can be selectively elaborated at either amine after Boc removal, while the hydrochloride form ensures reliable dispensing and dissolution in DMSO‑based screening workflows [2].

Quote Request

Request a Quote for tert-butylN-(1-amino-4,4,4-trifluorobutan-2-yl)carbamatehydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.